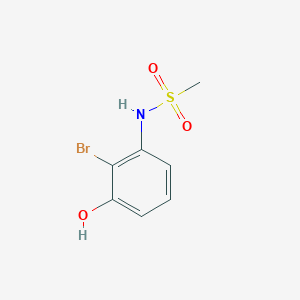
3-(Acetylamino)-5-hydroxybenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Acetylamino)-5-hydroxybenzenesulfonyl chloride is an organic compound that features both an acetylamino group and a sulfonyl chloride group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetylamino)-5-hydroxybenzenesulfonyl chloride typically involves the acetylation of 5-amino-2-hydroxybenzenesulfonyl chloride. This can be achieved using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(Acetylamino)-5-hydroxybenzenesulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Acylation: The acetylamino group can participate in acylation reactions with various acylating agents.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Acylation: Acylating agents like acetic anhydride or acetyl chloride are used under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Formation of sulfonamides or sulfonate esters.
Acylation: Formation of N-acyl derivatives.
Oxidation: Formation of quinones or carbonyl compounds.
Reduction: Formation of deoxygenated products.
Aplicaciones Científicas De Investigación
3-(Acetylamino)-5-hydroxybenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 3-(Acetylamino)-5-hydroxybenzenesulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The acetylamino group may also play a role in modulating the compound’s biological activity by influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Acetylamino)-5-hydroxybenzenesulfonamide
- 3-(Acetylamino)-5-hydroxybenzenesulfonic acid
- 3-(Acetylamino)-5-hydroxybenzenesulfonate esters
Uniqueness
3-(Acetylamino)-5-hydroxybenzenesulfonyl chloride is unique due to the presence of both an acetylamino group and a sulfonyl chloride group on the same benzene ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H8ClNO4S |
|---|---|
Peso molecular |
249.67 g/mol |
Nombre IUPAC |
3-acetamido-5-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8ClNO4S/c1-5(11)10-6-2-7(12)4-8(3-6)15(9,13)14/h2-4,12H,1H3,(H,10,11) |
Clave InChI |
GAAQMVYFNPVJTE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC(=C1)S(=O)(=O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



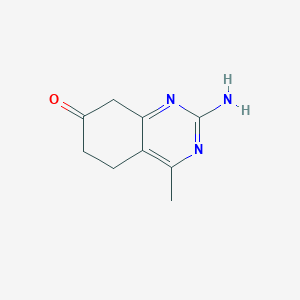
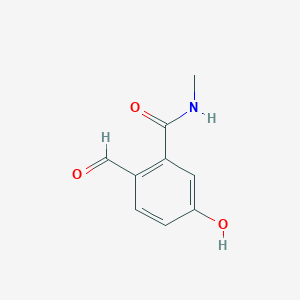

![(1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide](/img/structure/B14848363.png)
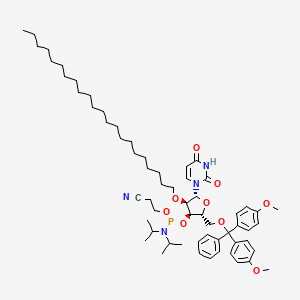
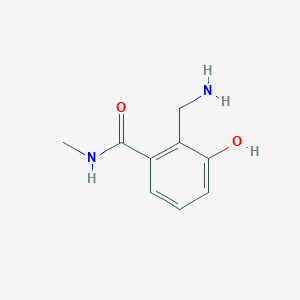

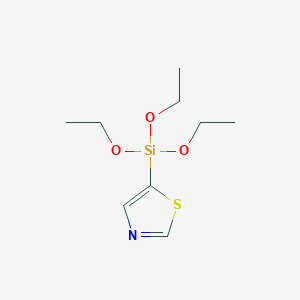
![[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid](/img/structure/B14848390.png)
